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Compound of Interest

Compound Name: Tetrabutylammonium hydrofluoride

Cat. No.: B8304984 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

tetrabutylammonium hydrofluoride (TBAF), a quaternary ammonium salt widely utilized in

organic synthesis as a source of fluoride ions and as a phase-transfer catalyst. This document

presents its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics,

detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectroscopic Data Presentation
The following tables summarize the key quantitative NMR and IR spectroscopic data for

tetrabutylammonium hydrofluoride. It is important to note that the chemical shifts,

particularly for ¹H and ¹⁹F nuclei, can be influenced by factors such as solvent, concentration,

and the presence of water.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of Tetrabutylammonium Hydrofluoride
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Protons
Chemical Shift (δ)
in ppm

Multiplicity Solvent

N-(CH₂CH₂CH₂CH₃)₄ 3.314 Multiplet CDCl₃

N-(CH₂CH₂CH₂CH₃)₄ 1.662 Multiplet CDCl₃

N-(CH₂CH₂CH₂CH₃)₄ 1.451 Multiplet CDCl₃

N-(CH₂CH₂CH₂CH₃)₄ 1.003 Triplet CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of Tetrabutylammonium Hydrofluoride

Carbon Chemical Shift (δ) in ppm Solvent

CH₃ 13.6 CDCl₃

CH₂CH₂CH₃ 19.6 CDCl₃

NCH₂CH₂ 24.0 CDCl₃

N-CH₂ 58.5 CDCl₃

Table 3: ¹⁹F NMR Spectroscopic Data of Tetrabutylammonium Hydrofluoride

Nucleus
Chemical Shift (δ)
in ppm

Solvent Notes

F⁻ -122.73 DMSO-d₆

Chemical shift can

vary with hydration

and solvent.

F⁻ -71.0 to -73.6 Acetonitrile-d₃
Observed for TBAF

hydrate.[1]

Infrared (IR) Spectroscopy Data
The infrared spectrum of tetrabutylammonium hydrofluoride is dominated by the vibrational

modes of the tetrabutylammonium cation. The fluoride anion does not exhibit a characteristic IR

absorption in the mid-IR region.
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Table 4: Characteristic IR Absorption Bands of Tetrabutylammonium Hydrofluoride

Wavenumber (cm⁻¹) Vibrational Mode Intensity

~2960 C-H asymmetric stretching Strong

~2870 C-H symmetric stretching Strong

~1480 C-H scissoring (bending) Medium

~1380 C-H bending Medium

~1100-1000 C-N stretching Medium

Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra of

tetrabutylammonium hydrofluoride.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of tetrabutylammonium hydrofluoride for ¹H NMR and

50-100 mg for ¹³C NMR into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). TBAF is hygroscopic, so handling in a dry atmosphere is recommended.

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of

scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency

is required. A suitable fluorine-containing reference standard (e.g., CFCl₃) should be used

for chemical shift calibration.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or

an appropriate internal/external standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of

solid TBAF with minimal sample preparation.

Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum

of the clean, empty crystal should be recorded.

Place a small amount of solid tetrabutylammonium hydrofluoride powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Instrument Setup and Data Acquisition:
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Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good

contact between the sample and the crystal.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add a

sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

Data Processing:

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Perform an ATR correction if necessary, although for qualitative identification, the

uncorrected spectrum is often sufficient.

Label the significant absorption peaks with their corresponding wavenumbers.

Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of

tetrabutylammonium hydrofluoride.
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Caption: Workflow for the Spectroscopic Analysis of TBAF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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